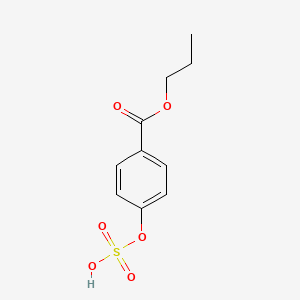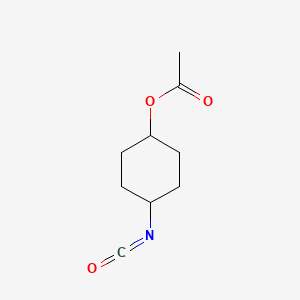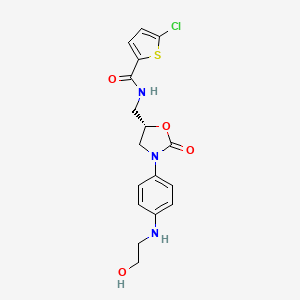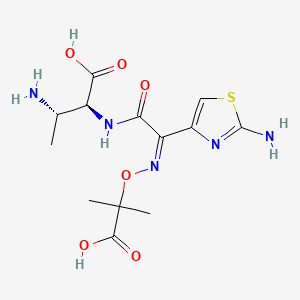
Propyl paraben sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylparaben is a propyl ester of p-hydroxybenzoic acid, a widely used broad-spectrum preservative used in personal care products, pharmaceuticals, and some foods . It has intensive growth-inhibiting effects on mold fungi, yeasts, and bacteria . Propylparaben is a white crystalline powder, without odor, with anionic ionicity .
Synthesis Analysis
Parabens, including Propylparaben, are derivatives of p-hydroxybenzoic acid and are used in industry, particularly in pharmaceutical, cosmetics, and food, due to their appealing characteristic of acting as preservatives and antimicrobial compounds . They are produced by the esterification of para-hydroxybenzoic acid with the appropriate alcohol .Molecular Structure Analysis
The molecular structure of Propylparaben is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Propylparaben is a white crystalline powder, without odor, with anionic ionicity . It is used to extend the shelf-life of a product life by preventing microbial contamination .Wissenschaftliche Forschungsanwendungen
Pharmacokinetics in Humans : Propyl paraben is rapidly absorbed and eliminated in humans, with a study revealing a terminal half-life of 2.9 hours after oral administration. The study developed a multi-compartment model to describe the disposition of Propyl paraben and its metabolites, which can be used for risk assessment and biomonitoring (Shin et al., 2019).
Presence in Body Fluids : Parabens, including Propyl paraben, have been found in urine, serum, and seminal plasma of humans, indicating widespread exposure. This study also found significant correlations between the concentrations of various parabens in these body fluids (Frederiksen et al., 2011).
Effects on Male Reproduction : A study on the relationship between urinary paraben concentrations and male reproductive health found no significant associations between Propyl paraben and hormone levels or semen quality. However, the study suggests further investigation due to the variability in exposure and modest sample size (Meeker et al., 2010).
Adverse Effects on Male Reproductive System : Propyl paraben has been shown to adversely affect hormonal secretion and male reproductive functions in animal studies, with significant decreases observed in daily sperm production and serum testosterone concentration at certain exposure levels (Oishi, 2002).
Safety Assessment : A comprehensive review of Propyl paraben’s safety revealed that it is relatively non-toxic, not carcinogenic, mutagenic, or clastogenic. However, sensitization can occur when applied to damaged or broken skin. This study also discussed the potential link between Propyl paraben and mitochondrial failure (Soni et al., 2001).
Widespread Human Exposure : Parabens, including Propyl paraben, are detected in a significant portion of the U.S. population, indicating widespread exposure. Differences in urinary concentrations were observed based on sex and race/ethnicity, reflecting usage patterns of personal care products containing these compounds (Calafat et al., 2010).
Antibacterial Properties : Propyl paraben has been shown to induce potassium efflux in Escherichia coli, suggesting a mechanism for its antibacterial properties related to bacterial membrane activity (Bredin et al., 2005).
Antiandrogenic Activity : In an animal study, Propyl paraben was found to have antiandrogenic activity, evidenced by decreased accessory sex organ weights and alterations in hormone levels and tissue structure following exposure (Özdemir et al., 2018).
Environmental Impact : Parabens, including Propyl paraben, are persistent in aquatic environments and are considered emerging contaminants. Despite wastewater treatments, they are found in surface water and sediments, raising concerns about their impact on ecosystems and human health (Haman et al., 2015).
Method for Urinary Analysis : A method for the determination of parabens in human urine was developed, which enhances sample preparation and allows for accurate analysis of parabens in epidemiological studies. This method is critical for assessing human exposure to parabens, including Propyl paraben (Schlittenbauer et al., 2016).
Wirkmechanismus
Parabens are thought to act by disrupting membrane transport processes or by inhibiting synthesis of DNA and RNA or of some key enzymes, such as ATPases and phosphotransferases, in some bacterial species . Propylparaben is considered more active against more bacteria than methylparaben . Its preservative’s mechanism is to destroy the microorganism‘s cell membrane, and denaturalize the cells’ protein, finally restrain the activity of respiratory enzyme and electronic transmission enzyme .
Zukünftige Richtungen
There is ongoing research to evaluate the potential health implications of paraben usage . These chemicals have received significant public attention after studies published almost 20 years ago suggested plausible associations between Propylparaben exposures and breast cancer . There are also concerns about its possible interaction and disruption of estrogen in the endocrine system . Exposure to high levels of Propylparabens has been correlated to lower sperm and testosterone production in males in animal studies .
Eigenschaften
IUPAC Name |
propyl 4-sulfooxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S/c1-2-7-15-10(11)8-3-5-9(6-4-8)16-17(12,13)14/h3-6H,2,7H2,1H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKBGFBWJOHXKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl paraben sulfate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)




![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)
![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)
![5-O-Ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-bis[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B565907.png)
